molecular formula C17H11NO B6376697 3-Hydroxy-5-(naphthalen-1-yl)benzonitrile CAS No. 1262000-90-7

3-Hydroxy-5-(naphthalen-1-yl)benzonitrile

Cat. No.: B6376697
CAS No.: 1262000-90-7
M. Wt: 245.27 g/mol
InChI Key: ABEDPTZVSDXYBC-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(naphthalen-1-yl)benzonitrile is an organic compound with the molecular formula C17H11NO It is a derivative of benzonitrile, featuring a hydroxyl group and a naphthyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(naphthalen-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile derivatives . The reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and the presence of a solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(naphthalen-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield naphthyl ketones, while reduction of the nitrile group may produce naphthylamines.

Scientific Research Applications

3-Hydroxy-5-(naphthalen-1-yl)benzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(naphthalen-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzonitrile: Lacks the naphthyl group, resulting in different chemical and physical properties.

    5-Naphthalen-1-ylbenzonitrile:

Uniqueness

3-Hydroxy-5-(naphthalen-1-yl)benzonitrile is unique due to the presence of both the hydroxyl and naphthyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its simpler analogs .

Properties

IUPAC Name

3-hydroxy-5-naphthalen-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c18-11-12-8-14(10-15(19)9-12)17-7-3-5-13-4-1-2-6-16(13)17/h1-10,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEDPTZVSDXYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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